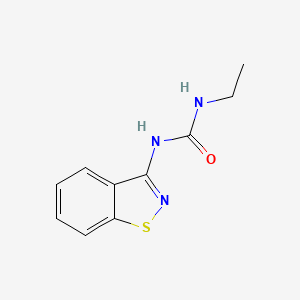
1-(1,2-Benzothiazol-3-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Benzothiazol-3-yl)-3-ethylurea is a heterocyclic compound that features a benzothiazole ring fused with an ethylurea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The benzothiazole ring is known for its biological activity, making derivatives of this compound valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-ethylurea typically involves the reaction of 1,2-benzothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,2-Benzothiazole and ethyl isocyanate.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions: 1-(1,2-Benzothiazol-3-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often carried out in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
1-(1,2-Benzothiazol-3-yl)-3-ethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1,2-Benzothiazole: A parent compound with similar structural features but lacking the ethylurea moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: A derivative with a piperazine ring, known for its antipsychotic properties.
5-Nitro-1,2-benzothiazol-3-amine: A compound with a nitro group, studied for its potential in modulating protein aggregation.
Uniqueness: 1-(1,2-Benzothiazol-3-yl)-3-ethylurea stands out due to the presence of the ethylurea moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
特性
CAS番号 |
104121-44-0 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
1-(1,2-benzothiazol-3-yl)-3-ethylurea |
InChI |
InChI=1S/C10H11N3OS/c1-2-11-10(14)12-9-7-5-3-4-6-8(7)15-13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) |
InChIキー |
WFURIDUCCHCODD-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=NSC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

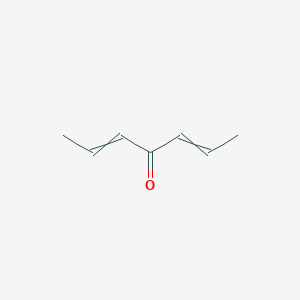
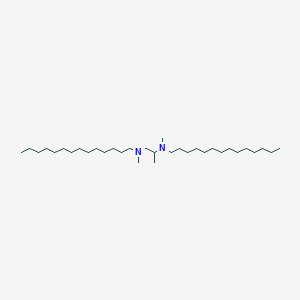
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
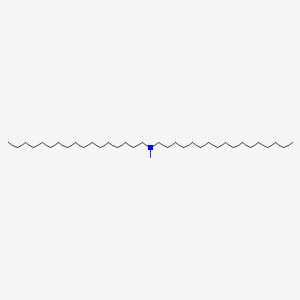
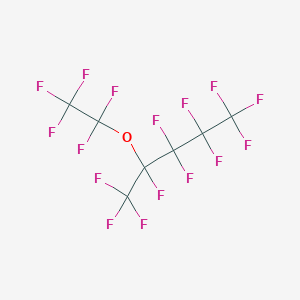
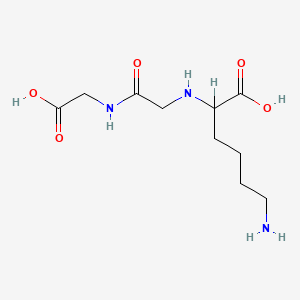
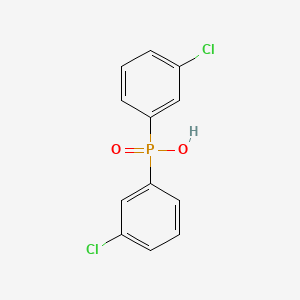
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)


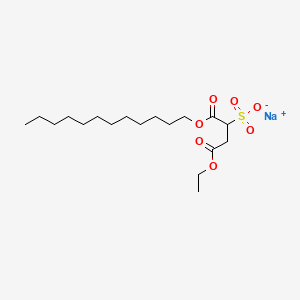
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
